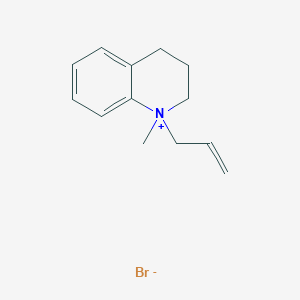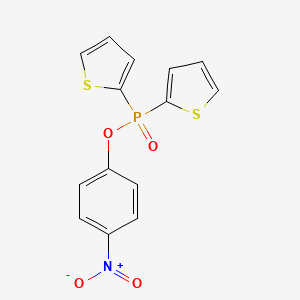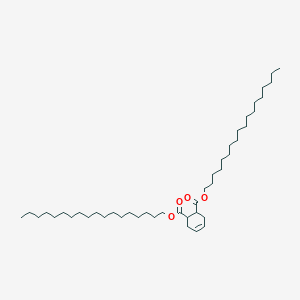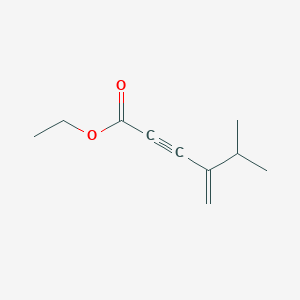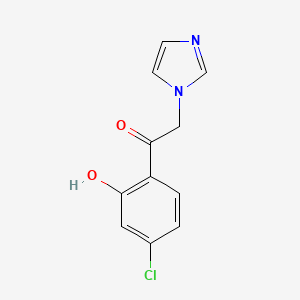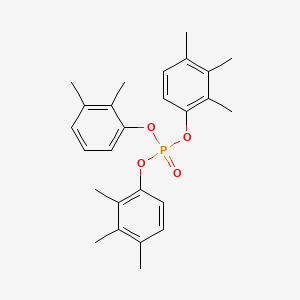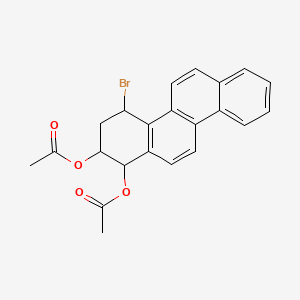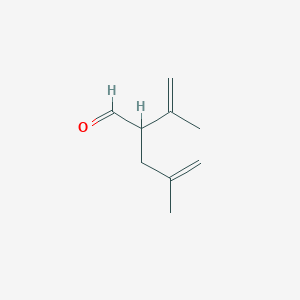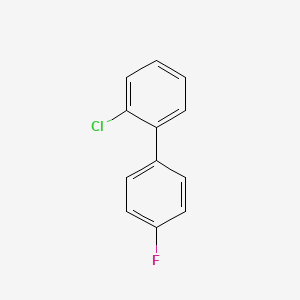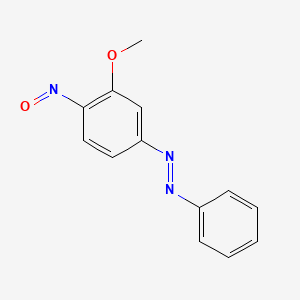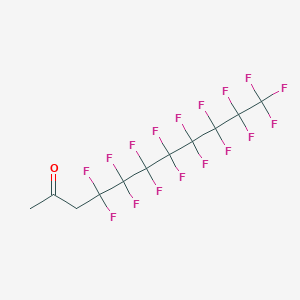![molecular formula C17H16O3S B14419052 2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione CAS No. 85054-03-1](/img/structure/B14419052.png)
2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione is an organic compound with a complex structure that includes both sulfinyl and diketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione typically involves the reaction of methanesulfinyl chloride with 1,3-diphenylpropane-1,3-dione under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The diketone moiety can be reduced to diols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The diketone moiety can participate in various redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the diketone moiety.
Dimethyl sulfone: Contains a sulfone group but lacks the diketone and phenyl groups.
1,3-Diphenylpropane-1,3-dione: Contains the diketone moiety but lacks the sulfinyl group.
Uniqueness
2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione is unique due to the presence of both sulfinyl and diketone functional groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
85054-03-1 |
|---|---|
Fórmula molecular |
C17H16O3S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-(methylsulfinylmethyl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O3S/c1-21(20)12-15(16(18)13-8-4-2-5-9-13)17(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
Clave InChI |
XBSNZVBEAYIEGL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


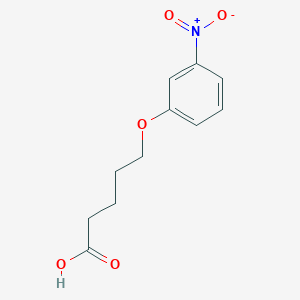
![2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14418976.png)
